5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl-
Overview
Description
5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol It is characterized by the presence of an isoxazole ring, a methanamine group, and an alpha-ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with 3-benzyloxyisoxazole-5-carbaldehyde, dimethylamine, formaldehyde, and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of 5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, controlled temperature.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted isoxazolemethanamines.
Scientific Research Applications
5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl-3-(phenylmethoxy)- .
- (S)-1-(3-(benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine .
Uniqueness
5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-1-(1,2-oxazol-5-yl)prop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-7(10(2)3)8-5-6-9-11-8/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAHTZRNFDZTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C=C)C1=CC=NO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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